Some studies have investigated the potential of Acetylisoeugenol for its antimicrobial properties. A 2009 study published in "Natural Product Communications" found that the compound exhibited antibacterial activity against various foodborne pathogens []. However, further research is needed to understand the mechanisms of action and potential applications in food preservation.
Limited research suggests that Acetylisoeugenol might possess antioxidant properties. A 2012 study published in "Food and Chemical Toxicology" reported that the compound exhibited free radical scavenging activity in cell cultures []. However, further studies are needed to confirm these findings and explore the potential implications for human health.
There are scattered reports mentioning the investigation of Acetylisoeugenol for various other applications, including:
Isoeugenol acetate, also known as acetyl isoeugenol, is an organic compound with the molecular formula and a molar mass of 206.24 g/mol. It appears as white granular crystals and possesses a fruity-scented ester aroma reminiscent of cloves. The compound has a melting point ranging from 79 to 81 °C and a boiling point of approximately 283 °C. It is soluble in ethanol, ether, and chloroform, but is nearly insoluble in glycerin and water . Isoeugenol acetate is often used in the fragrance industry due to its aromatic properties and is classified as an irritant .
Isoeugenol acetate exhibits notable biological activities:
The synthesis of isoeugenol acetate typically involves the following methods:
Isoeugenol acetate finds diverse applications:
Research has shown that isoeugenyl acetate can interact with other compounds in ways that may affect its safety profile:
Isoeugenol acetate shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Isoeugenol | C₁₂H₁₄O₂ | Parent compound; known allergen; clove-like aroma. |
Eugenol | C₁₁H₁₄O₂ | Similar aromatic profile; used in dental products; less allergenic than isoeugenol. |
Isoeugenyl benzoate | C₁₅H₁₈O₃ | Fragrance component; structurally related; also allergenic. |
Isoeugenyl phenylacetate | C₁₄H₁₈O₃ | Used in fragrances; shows cross-reactivity with other derivatives. |
Isoeugenyl methyl ether | C₁₂H₁₄O₂ | Ether derivative; lower allergenic potential compared to esters like isoeugenyl acetate. |
Isoeugenol acetate's unique characteristics stem from its specific structure that allows it to function effectively both as a fragrance component and as a potential allergen. Its ability to be metabolized into isoeugenol further complicates its safety profile compared to other similar compounds.